- Synthesis of Modified Lignin as an Antiplasticizer for Strengthening Poly(vinyl alcohol)-Lignin Interactions toward Quality Gel-Spun Fibers, ACS Applied Polymer Materials, 2022, 4(3), 1595-1607

Cas no 90-80-2 (D-(+)-Glucono-1,5-lactone)

Il D-(+)-Glucono-1,5-lactone è un composto organico appartenente alla classe dei lattoni degli acidi carbossilici, derivato dall'acido gluconico. Questo composto si presenta come una polvere cristallina bianca, solubile in acqua, e viene comunemente utilizzato nell'industria alimentare come regolatore di acidità e agente lievitante.

La sua stabilità e la capacità di idrolizzarsi gradualmente in soluzione acquosa, rilasciando acido gluconico, lo rendono particolarmente utile in applicazioni come la produzione di formaggi, prodotti da forno e bevande. Inoltre, trova impiego in ambito farmaceutico e cosmetico per le sue proprietà chelanti e umettanti. La sua elevata purezza e la compatibilità con processi industriali ne fanno un additivo versatile e affidabile.

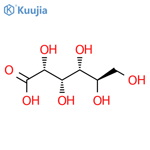

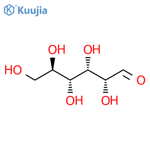

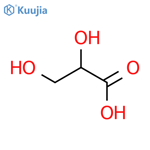

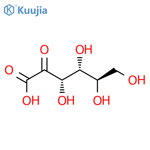

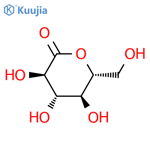

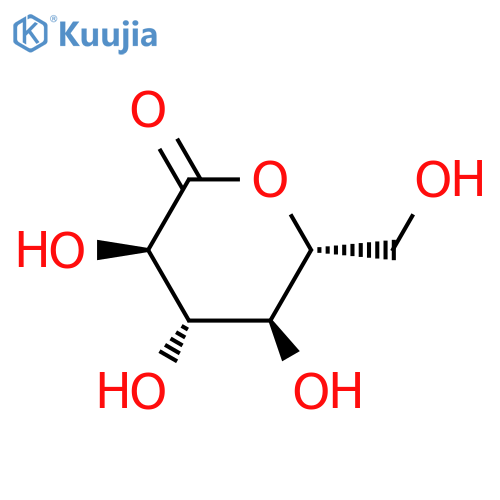

D-(+)-Glucono-1,5-lactone structure

Nome del prodotto:D-(+)-Glucono-1,5-lactone

D-(+)-Glucono-1,5-lactone Proprietà chimiche e fisiche

Nomi e identificatori

-

- (3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one

- D(+)-DEXTRONIC ACID DELTA-LACTONE

- DELTA-GLUCONOLACTONE

- DELTA-GLUCURONOLACTONE

- D(+)-GLUCONIC ACID DELTA-LACTONE

- D-GLUCONIC ACID DELTA-LACTONE

- D-GLUCONIC ACID-D-LACTONE

- D-GLUCONIC ACID LACTONE

- D-GLUCONLACTONE

- D-(+)-GLUCONO-1,5-LACTONE

- D-GLUCONO-1,5-LACTONE

- D-(+)-GLUCONO-DELTA-LACTONE

- D-GLUCONO DELTA-LACTONE

- D-GLUCONO-D-LACTONE

- GDL

- GLUCONIC ACID, ANHYDRIDE

- GLUCONIC ACID DELTA-LACTONE

- GLUCONIC ACID D-LACTONE, D-(+)-

- GLUCONIC ANHYDRIDE

- GLUCONIC-D-LACTONE

- D-(+)-Gluconic acid δ-lactone

- (3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)-tetrahydro-2H-pyran-2-one

- D-Glucono-1,5-lactone See G413300

- D-Glucono-1,5-lactone See G417475

- GLUCONIC ACID d-LACTONE, D-(+)-(RG)

- δ-Gluconolactone

- Glucolactone

- Glucurolactone

- D-(+)-Dextronic acid δ-lactone

- Glucono delta-lactone

- Gluconic Acid δ-Lactone

- 1,5-Gluconolactone

- D-Aldonolactone

- D-Glucono-delta-lactone

- Gluconic acid lactone

- Gluconic lactone

- ,D-(+)-Gluconic acid δ-lactone

- Gluconic Acid Anhydride

- gluconolactone

- D-Gluconolactone

- 1,5-D-Gluconolactone

- Glucono delta lactone

- Gluconic delta-lactone

- delta-D-Gluconolactone

- D-delta-Gluconolactone

- Deltagluconolactone

- D-Gluconic delta-lactone

- Glucarolactone

- D-Aldonolac

- Glucono-Delta -Lactone

- Gluconic acid lactone (6CI)

- Gluconic acid, lactone, D- (7CI)

- Gluconic acid, δ-lactone, D- (8CI)

- (3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-one

- D-(+)-Glucono-δ-lactone

- D-(+)-Glucose δ-lactone

- D-Gluconic acid 1,5-lactone

- D-Glucono-δ-lactone

- E 575

- Fujiglucon

- Glucono-δ-lactone

- Lysactone

- Riken Lactone

- NSC-758238

- WQ29KQ9POT

- Gluconolactone [USP]

- DS-4779

- Glucono 1,5-lactone

- BDBM50366565

- GLUCONOLACTONE [HSDB]

- EINECS 202-016-5

- d-Gluconic acid .delta.-lactone

- NS00074107

- Q114174

- NSC 34393

- GLUCONOLACTONE [ORANGE BOOK]

- D-(+)-Gluconic acid delta-lactone, >=99.0%

- D-Gluconic acid-1,5-lactone

- 4253-68-3

- .delta.-Gluconolactone

- delta-Gluconic acid delta-lactone

- 3,4,5-Trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-one

- delta-(+)-Gluconic acid-delta lactone

- AC-13150

- DTXCID406549

- NCGC00095002-01

- GLUCONOLACTONE [USP-RS]

- D-(+)-Gluconic acid delta-lactone

- INS-575

- CHEMBL1200829

- DTXSID0026549

- Gluconic acid, delta-lactone, D-

- NSC-34393

- delta-delta-Gluconolactone

- D-(+)-Gluconic acid d-lactone

- NCGC00344522-01

- GLUCONOLACTONE (USP-RS)

- GLUCONOLACTONE (II)

- glucono-1,5-lactone

- W-100325

- D-(+)-Gluconic acid

- EC 202-016-5

- GLUCONOLACTONE [II]

- d-gluconic acid d-lactone

- CS-M3768

- AI3-19578

- GLUCONOLACTONE [USP MONOGRAPH]

- delta-Gluconic acid 1,5-lactone

- Gluconolactone, meets USP testing specifications

- CHEBI:16217

- D-(+)-Gluconic acid delta-lactone, analytical standard

- delta-Glucono-1,5-lactone

- beta-Glucono-1,5-lactone

- RENACIDIN COMPONENT GLUCONOLACTONE

- GLUCONO DELTA-LACTONE [FCC]

- GLUCONOLACTONE [MI]

- Gluconate, lactone

- bmse000230

- GLUCONOLACTONE COMPONENT OF RENACIDIN

- GLUCONO-DELTA-LACTONE [VANDF]

- E575

- P19765

- 3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-one

- 90-80-2

- Glucono .delta. lactone

- GLUCONOLACTONE (USP MONOGRAPH)

- Tox21_111383_1

- (3S,4R,5R,6S)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)TETRAHYDRO-2H-PYRAN-2-ONE; GLUCONOLACTONE

- (3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-tetrahydropyran-2-one

- EN300-97037

- D-glucono1,5-lactone

- LGC

- 1335-57-5

- GLUCONO DELTA LACTONE(O'Neil, M.J. (ed.). The Merck Index-An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 793)

- E-575

- A88519CB-A562-4C9C-B925-0A6B1701F841

- CAS-90-80-2

- NCGC00257983-01

- DB04564

- gluconolactones

- D-(+)-Gluconic acid-delta lactone

- SCHEMBL15320

- Tox21_200429

- GLUCONOLACTONE [MART.]

- CHEBI:24267

- D-Gluconic acid-delta-lactone

- AKOS016843888

- delta gluconolactone

- D-Gluconic acid, .delta.-lactone

- GLUCONOLACTONE [WHO-DD]

- (3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-one

- delta-Gluconic acid-1,5-lactone

- delta-Aldonolactone

- C00198

- Gluconolactone (USP)

- HSDB 488

- D-(+)-Dextronic acid delta-lactone

- delta-Gluconic delta-lactone

- delta-Gluconic acid-delta-lactone

- A-lactone

- G0039

- 1,2,3,4,5-Pentahydroxycaproic acid delta-lactone

- delta-Gluconic acid d-lactone

- D(+)-Gluconic acid gamma-lactone

- 135820-79-0

- UNII-WQ29KQ9POT

- Z1255427181

- D-threo-Aldono-1,5-lactone

- .delta.-D-Gluconolactone

- Gluconolactone, United States Pharmacopeia (USP) Reference Standard

- D04332

- INS NO.575

- GLUCONOLACTONE (MART.)

- Tox21_111383

- glucono-delta-lactone

- gluconic acid d-lactone

- (3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one (non-preferred name)

- delta-Gluconic acid lactone

- gamma-Gluconolactone

- 1,5-delta-Gluconolactone

- Glucono .delta.-lactone

- Glucono gamma-lactone

- MFCD00006647

- delta-(+)-Gluconic acid d-lactone

- NSC34393

- D-GLUCONIC ACID DELTA-LACTONE(O'Neil, M.J. (ed.). The Merck Index-An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 793)

- SMR001306715

- MLS002207105

- delta-Glucono-delta-lactone

- HY-I0301

- D-(+)-Glucono-1,5-lactone

-

- MDL: MFCD00006647

- Inchi: 1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1

- Chiave InChI: PHOQVHQSTUBQQK-SQOUGZDYSA-N

- Sorrisi: C([C@H]1OC(=O)[C@H](O)[C@@H](O)[C@@H]1O)O

- BRN: 83286

Proprietà calcolate

- Massa esatta: 178.04800

- Massa monoisotopica: 178.048

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 4

- Conta accettatore di obbligazioni idrogeno: 6

- Conta atomi pesanti: 12

- Conta legami ruotabili: 1

- Complessità: 181

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 4

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Conteggio di accettatori 3D funzionali: 5

- RMSD isomerico: 0.6

- Conta isomeri conformi CID: 5

- Superficie polare topologica: 107

- Carica superficiale: 0

- Conta donatori 3D funzionale: 4

- XLogP3: -2

- Conteggio funzionale di anelli 3D: 1

- Conta legami ruotabili: 2

- Superficie polare topologica: 107

Proprietà sperimentali

- Colore/forma: Polvere cristallina bianca

- Densità: 0.6

- Punto di fusione: 160 °C (dec.) (lit.)

- Punto di ebollizione: 446.4°C at 760 mmHg

- Punto di infiammabilità: 192.3±20.3 °C

- Indice di rifrazione: 63.5 ° (C=10, H2O)

- PH: 3.6 (10g/l, H2O, 20℃)

- Solubilità: 590g/l Hydrolysis

- Coefficiente di ripartizione dell'acqua: 500G/L(20ºC)

- PSA: 107.22000

- LogP: -3.01320

- Punto di infiammabilità: 192.3 ℃

- Rotazione specifica: 65º(C=1,H2O)

- Sensibilità: Sensibile all'umidità; Sensibile alla luce

- Pressione di vapore: 0.0±2.4 mmHg at 25°C

- Merck: 4457

- Solubilità: Solubile in acqua, idrolizzato lentamente, leggermente solubile in etanolo, insolubile in etere

D-(+)-Glucono-1,5-lactone Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H302-H315-H319-H335

- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Codice categoria di pericolo: 21-36/38-46-62-63

- Istruzioni di sicurezza: S24/25

- CODICI DEL MARCHIO F FLUKA:21

- RTECS:LZ5184000

-

Identificazione dei materiali pericolosi:

- TSCA:Yes

- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- Frasi di rischio:R21

D-(+)-Glucono-1,5-lactone Dati doganali

- Dati doganali:

Codice doganale cinese:

2932999099Panoramica:

293299099. altri composti eterociclici contenenti solo eteroatomi di ossigeno. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

293299099. altri composti eterociclici con etero-atomo(i) di ossigeno. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

D-(+)-Glucono-1,5-lactone Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TRC | G417475-2.5g |

D-Glucono-1,5-lactone |

90-80-2 | 2.5g |

$ 64.00 | 2023-09-07 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | GG880-100g |

D-(+)-Glucono-1,5-lactone |

90-80-2 | 99% | 100g |

¥65.0 | 2023-09-02 | |

| Omicron Biochemicals | GLC-112-1.0g |

D-glucono-1,5-lactone |

90-80-2 | 1.0g |

$130 | 2025-02-19 | ||

| Enamine | EN300-97037-25.0g |

(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one |

90-80-2 | 95.0% | 25.0g |

$35.0 | 2025-02-19 | |

| Enamine | EN300-97037-0.1g |

(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one |

90-80-2 | 95.0% | 0.1g |

$19.0 | 2025-02-19 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016941-2.5kg |

D-(+)-Glucono-1,5-lactone |

90-80-2 | 99% | 2.5kg |

¥396 | 2024-05-21 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016941-500g |

D-(+)-Glucono-1,5-lactone |

90-80-2 | 99% | 500g |

¥86 | 2024-05-21 | |

| TRC | G417475-50g |

D-Glucono-1,5-lactone |

90-80-2 | 50g |

$80.00 | 2023-05-18 | ||

| Alichem | A119001671-1000g |

(3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one |

90-80-2 | 95% | 1000g |

$159.00 | 2023-08-31 | |

| S e l l e c k ZHONG GUO | S4676-25mg |

Gluconolactone |

90-80-2 | 98.62% | 25mg |

¥794.46 | 2023-09-15 |

D-(+)-Glucono-1,5-lactone Metodo di produzione

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Naphthalene Solvents: Cyclohexanone ; 45 °C; 16 h, 45 °C

1.2 Solvents: Acetone

1.2 Solvents: Acetone

Riferimento

- δ-Galactonolactone: synthesis, isolation, and comparative structure and stability analysis of an elusive sugar derivative, European Journal of Organic Chemistry, 2004, (7), 1474-1481

Synthetic Routes 7

Synthetic Routes 8

Condizioni di reazione

1.1R:H2O2, C:Au, S:H2O, 10 min, 120°C, 5 bar

Riferimento

- Microwave-assisted base-free oxidation of glucose on gold nanoparticle catalysts, Catalysis Communications, 2016, 74, 115-118

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Trifluoroacetic acid , Hydrogen bromide Solvents: Acetic acid ; 1 h, 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7

1.3 Reagents: Triethylamine Solvents: Dimethyl sulfoxide ; 48 h, 50 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7

1.3 Reagents: Triethylamine Solvents: Dimethyl sulfoxide ; 48 h, 50 °C

Riferimento

- Biomimetic Glycopolypeptide Hydrogels with Tunable Adhesion and Microporous Structure for Fast Hemostasis and Highly Efficient Wound Healing, Advanced Functional Materials, 2021, 31(43),

Synthetic Routes 15

Synthetic Routes 16

Condizioni di reazione

1.1S:THF, rt; 1 h, 50°C

2.1S:DMF, 36 h, rt

3.1R:HBr, R:F3CCO2H, S:AcOH, 1 h, 0°C

3.2R:NaHCO3, S:H2O, pH 7

3.3R:Et3N, S:DMSO, 48 h, 50°C

2.1S:DMF, 36 h, rt

3.1R:HBr, R:F3CCO2H, S:AcOH, 1 h, 0°C

3.2R:NaHCO3, S:H2O, pH 7

3.3R:Et3N, S:DMSO, 48 h, 50°C

Riferimento

- Biomimetic Glycopolypeptide Hydrogels with Tunable Adhesion and Microporous Structure for Fast Hemostasis and Highly Efficient Wound Healing, Advanced Functional Materials, 2021, 31(43), 2105628

Synthetic Routes 17

D-(+)-Glucono-1,5-lactone Raw materials

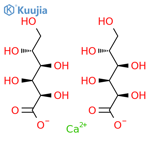

- D-Gluconic acid

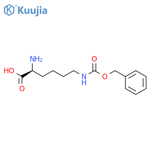

- H-Lys(Z)-OH

- D(+)-Glucose

- D-(+)-Glucono-1,5-lactone

- Sucrose, Ultra Pure

- β-D-Glucose

- Gluconate Calcium

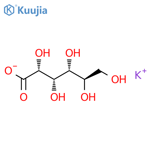

- D-Gluconic Acid Potassium Salt

D-(+)-Glucono-1,5-lactone Preparation Products

- Gluconic acid, γ-lactone (3158-30-3)

- alpha-D-Pyranose-form-Talose, (34685-57-9)

- D-Gluconic acid (526-95-4)

- alpha-D-Pyranose-form-Talose, (34685-56-8)

- 2,3-Dihydroxypropanoic Acid(20% in water) (473-81-4)

- Glucaric acid (25525-21-7)

- b-Arabinopyranose (20242-88-0)

- L(+)-Tartaric acid (87-69-4)

- D-(+)-Glucono-1,5-lactone (90-80-2)

- D-Glucono-1,4-lactone (>85%) (1198-69-2)

- 2-hydroxyacetic acid (79-14-1)

- D-Arabinaric acid dipotassium salt (6703-05-5)

- 2-Keto-d-gluconic Acid (669-90-9)

- 2(3H)-Furanone,dihydro-3,4-dihydroxy-, (3R,4R)-rel- (17675-99-9)

- Arabinonic acid, g-lactone (13280-76-7)

- Arabinopyranose (89299-64-9)

- ARABIC ACID (13752-83-5)

D-(+)-Glucono-1,5-lactone Letteratura correlata

-

Georgina L. Gregory,Eva M. López-Vidal,Antoine Buchard Chem. Commun. 2017 53 2198

-

Mallikharjuna Rao Lambu,Altaf Hussain,Deepak K. Sharma,Syed Khalid Yousuf,Baldev Singh,Anil. K. Tripathi,Debaraj Mukherjee RSC Adv. 2014 4 11023

-

Mark-Steven Steiner,Axel Duerkop,Otto S. Wolfbeis Chem. Soc. Rev. 2011 40 4805

-

Jianwen Hou,Runhai Chen,Jingchuan Liu,Haozheng Wang,Qiang Shi,Zhirong Xin,Shing-Chung Wong,Jinghua Yin J. Mater. Chem. B 2018 6 4792

-

Kuppan Saravanan,Palani Balaya,M. V. Reddy,B. V. R. Chowdari,Jagadese J. Vittal Energy Environ. Sci. 2010 3 457

90-80-2 (D-(+)-Glucono-1,5-lactone) Prodotti correlati

- 1128-23-0(L-Gulono-1,4-lactone)

- 526-95-4(D-Gluconic acid)

- 13811-71-7(Diethyl D-(-)-Tartrate)

- 50-99-7(D(+)-Glucose)

- 87-91-2((+)-Diethyl L-tartrate)

- 87-92-3((2R,3R)-Dibutyl 2,3-dihydroxysuccinate)

- 492-61-5(β-D-Glucose)

- 2217-15-4((+)-Diisopropyl L-Tartrate)

- 7554-28-1(Diethyl D-Malate)

- 691-84-9(Diethyl L-(-)-Malate)

Fornitori consigliati

Suzhou Senfeida Chemical Co., Ltd

(CAS:90-80-2)D-(+)-Glucono-1,5-lactone

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta